molecular formula C17H26FN3O2 B8431784 4-[2-Amino-1-(2-fluoro-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester CAS No. 444892-55-1

4-[2-Amino-1-(2-fluoro-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8431784
CAS No.: 444892-55-1
M. Wt: 323.4 g/mol
InChI Key: VVVPUPXREMIWIY-UHFFFAOYSA-N
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Description

4-[2-Amino-1-(2-fluoro-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H26FN3O2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

444892-55-1

Molecular Formula

C17H26FN3O2

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl 4-[2-amino-1-(2-fluorophenyl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15(12-19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3

InChI Key

VVVPUPXREMIWIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1M LAH in THF (250 mL, 250 mmol) was cooled to −40° C. and 4-[Cyano-(2-fluoro-phenyl)-methyl]-piperazine-1-carboxylic acid tert-butyl ester (7) (20 g, 62.66 mmol) in THF (100 mL) was added slowly via addition funnel. The reaction mixture was allowed to stir for 2 h at −40° C. and then allowed to warm to 0° C. Reaction progress was monitored by H1 NMR. The reaction mixture was then cooled to −40° C. again and H2O (9.5 mL) was added. The reaction mixture was then diluted with THF (1 L) followed by the addition of 15% NaOH (9.5 mL) and H2O (28.5 mL). The solution was then allowed to warm to room temperature. The aluminum salts were removed by filtration and the filtrate was concentrated to dryness. The resulting residue was taken up in EtOAc (500 mL) and H2O (500 mL) and the aqueous layer was made acidic (pH=4) by cautious addition of a 25% aqueous solution of KHSO4. The aqueous phase was then made basic (pH=10) with SN NaOH and the product was extracted into EtOAc (500 ml) and concentrated to dryness. The starting material (nitrile) can be recovered by concentration of the original organic phase and purified by recrystallization from MeOH. The yield was 9.2 g (466) pure product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
4-[Cyano-(2-fluoro-phenyl)-methyl]-piperazine-1-carboxylic acid tert-butyl ester
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
28.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

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